molecular formula C10H10N2O2 B11908709 1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B11908709
M. Wt: 190.20 g/mol
InChI Key: KCAHZZRNNIDFKI-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a hydroxy group at the 1-position, a methyl group at the 2-position, and an acetyl moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinase inhibition and receptor modulation. Its analogs, however, are well-documented, enabling comparative analysis.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(1-hydroxy-2-methylpyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6-10(7(2)13)8-3-4-11-5-9(8)12(6)14/h3-5,14H,1-2H3

InChI Key

KCAHZZRNNIDFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1O)C=NC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-bromo-5-iodopyridine, cyclization can be achieved through base-mediated conversion to form the pyrrolopyridine core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents such as sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used, leading to derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in reduced cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituent type, position, and functional groups. Key examples include:

a) Halogen-Substituted Derivatives
  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: Not specified) Features a bromo substituent at the 2-position of the ethanone group. Higher melting point (280–282°C) compared to methyl-substituted analogs, likely due to increased molecular rigidity . Used as a precursor in coupling reactions for drug discovery .
  • 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS: 1427504-22-0) Bromine at the 5-position of the pyridine ring.
b) Alkyl-Substituted Derivatives
  • 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS: 1221153-84-9) Bulkier isopropyl group at the 1-position instead of hydroxy-methyl. Molecular weight: 202.25 g/mol; higher lipophilicity compared to the target compound .
  • 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS: 1225586-49-1) Ethyl and chloro substituents enhance steric hindrance and electronic effects. High cost (€797.00/g), suggesting specialized applications .
c) Hydroxy and Amino Derivatives
  • 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Incorporates a morpholine ring and chloro-aniline group. Demonstrated bioactivity in kinase inhibition studies (LC/MS: [MH]+ 355) .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Functional Groups Reference
Target Compound Not reported ~207.22* 1-OH, 2-CH₃, 3-COCH₃ -
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 280–282 239.07 2-Br, 3-COCH₃
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Not reported 202.25 1-C₃H₇, 3-COCH₃
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Not reported 238.69 1-C₂H₅, 7-Cl, 3-COCH₃

*Calculated based on molecular formula C₁₀H₁₀N₂O₂.

Biological Activity

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}N2_2O2_2
  • IUPAC Name : this compound
  • CAS Number : Not available
  • Molecular Weight : 194.20 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, it has shown significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) that indicates potential as an antibacterial agent.

Pathogen MIC (µM) Reference
Mycobacterium tuberculosis4.5
Staphylococcus aureus3.12

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Protein Kinases : The compound may inhibit various protein kinases involved in signaling pathways associated with cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate cytotoxicity against different cancer cell lines.
    • Findings : The compound exhibited IC50_{50} values ranging from 10 to 20 µM across various cell lines, suggesting moderate to high cytotoxicity.
    • : Indicates potential for development as an anticancer therapeutic agent.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Findings : Significant reduction in paw swelling was observed after treatment with the compound.
    • : Supports further exploration for treating inflammatory diseases.

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